![molecular formula C13H8N4O B4424726 2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE](/img/structure/B4424726.png)
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE
Overview
Description
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that combines the structural features of dibenzofuran and tetrazole Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE typically involves the following steps:
Formation of Dibenzofuran Derivative: The starting material, dibenzofuran, can be synthesized from substituted phenols via O-arylation reaction and subsequent cyclization of diaryl ethers.
Introduction of Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile derivative of dibenzofuran.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Often require a Lewis acid catalyst such as aluminum chloride.
Lithiation: Utilizes butyl lithium as a reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated derivatives, while Friedel-Crafts reactions can introduce various substituents onto the aromatic ring.
Scientific Research Applications
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets and pathways. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . Its anticancer activity may involve the inhibition of tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: An aromatic compound with two benzene rings fused to a central furan ring.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness
2-DIBENZO[B,D]FURAN-3-YL-2H-1,2,3,4-TETRAAZOLE is unique due to its combination of dibenzofuran and tetrazole structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-dibenzofuran-3-yltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c1-2-4-12-10(3-1)11-6-5-9(7-13(11)18-12)17-15-8-14-16-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYXGKXQKDLBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4N=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B4424646.png)
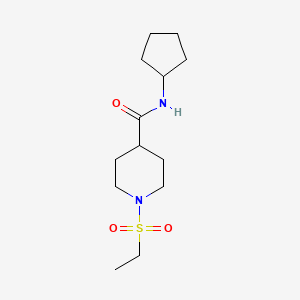
![ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE](/img/structure/B4424655.png)
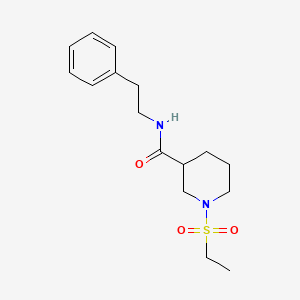
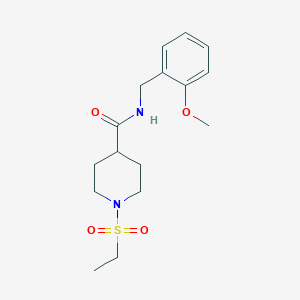
![Methyl 4-[(2,3-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4424677.png)
![N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4424678.png)
![3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4424683.png)
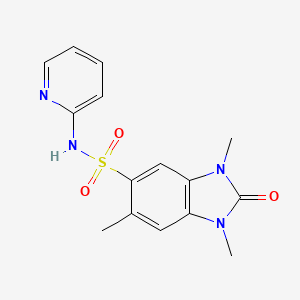
![2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4424719.png)
![1-[4-(allyloxy)benzoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4424721.png)
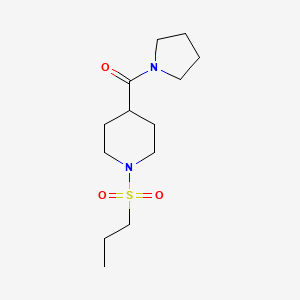
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxyphenyl)propanamide](/img/structure/B4424750.png)
![4-(dimethylsulfamoyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4424752.png)
